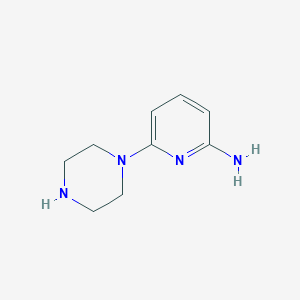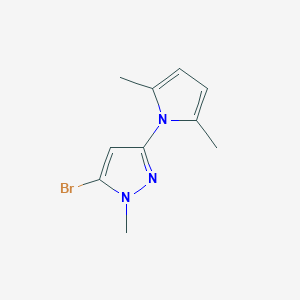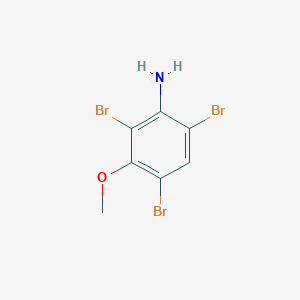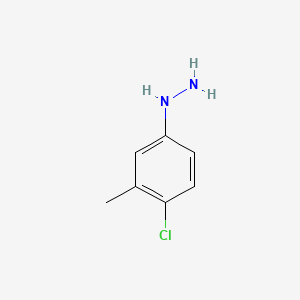
6-(Piperazin-1-yl)pyridin-2-amin
Übersicht
Beschreibung
6-(Piperazin-1-yl)pyridin-2-amine (PPA) is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. PPA is a heterocyclic compound that contains a pyridine ring and a piperazine ring. The compound has been shown to have promising pharmacological properties, which make it a potential candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 6-(Piperazin-1-yl)pyridin-2-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes or receptors involved in disease progression. 6-(Piperazin-1-yl)pyridin-2-amine has been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases. The compound has also been found to interact with various receptors, including serotonin and dopamine receptors.
Biochemical and Physiological Effects:
6-(Piperazin-1-yl)pyridin-2-amine has been found to have various biochemical and physiological effects. The compound has been shown to increase the levels of intracellular cAMP, which is involved in various cellular processes, including cell proliferation and differentiation. 6-(Piperazin-1-yl)pyridin-2-amine has also been found to increase the levels of intracellular calcium, which is involved in various physiological processes, including muscle contraction and neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
6-(Piperazin-1-yl)pyridin-2-amine has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize and purify. 6-(Piperazin-1-yl)pyridin-2-amine is also stable under normal laboratory conditions, which makes it suitable for use in various experiments. However, one limitation is that the compound has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-(Piperazin-1-yl)pyridin-2-amine. One direction is to investigate the compound's activity against other diseases, including viral infections and autoimmune disorders. Another direction is to study the compound's mechanism of action in more detail to identify potential targets for drug development. Additionally, research could focus on developing new synthetic routes to produce 6-(Piperazin-1-yl)pyridin-2-amine more efficiently and in higher yields.
Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „6-(Piperazin-1-yl)pyridin-2-amin“, die sich auf mehrere einzigartige Anwendungen konzentriert:
CCR3-Rezeptor-Antagonisten
Eine neue Klasse potenter C–C-Chemokinrezeptor-Typ-3 (CCR3)-Rezeptor-Antagonisten wurde von Sato et al. mit strukturellen Modifikationen entworfen und synthetisiert. Diese Anwendung ist im Bereich der Immunologie und Entzündung von Bedeutung, da CCR3 an allergischen Reaktionen beteiligt ist und ein Ziel für therapeutische Mittel darstellt .
Anti-Tuberkulose-Mittel
Eine Reihe neuartiger substituierter N-(6-(4-(Pyrazin-2-carbonyl)piperazin/Homopiperazin-1-yl)pyridin-3-yl)benzamid-Derivate wurden entwickelt, synthetisiert und auf ihre anti-tuberkulose Aktivität gegen Mycobacterium tuberculosis getestet. Diese Forschung ist entscheidend für die Entwicklung neuer Behandlungen für Tuberkulose .
Entzündungshemmende und Schmerzstillende Wirkungen
Indolderivate haben entzündungshemmende und schmerzstillende Wirkungen gezeigt, die für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente wichtig sind .
ALK- und ROS1-Duale Inhibitoren
Eine Reihe von 2-Amino-4-(1-Piperidin)pyridin-Derivaten wurde als duale Inhibitoren für die klinisch Crizotinib-resistenten anaplastischen Lymphomkinase (ALK) und das c-ros-Onkogen-1-Kinase (ROS1) entwickelt. Diese Anwendung ist in der Krebsforschung von entscheidender Bedeutung, insbesondere für die gezielte Ansprache spezifischer Mutationen in Krebszellen .
Eigenschaften
IUPAC Name |
6-piperazin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIRRALERIJINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571047 | |
| Record name | 6-(Piperazin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
529516-33-4 | |
| Record name | 6-(Piperazin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,3]Dioxolo[4,5-g]isoquinoline](/img/structure/B1611278.png)








![3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611292.png)